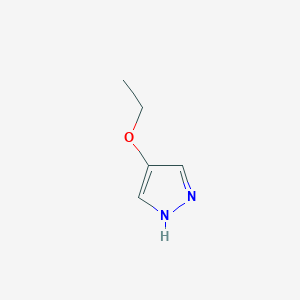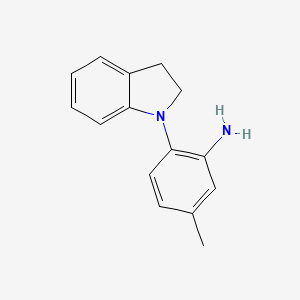
2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine” is a derivative of indole . It was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to the amino group .Molecular Structure Analysis
The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy, and mass-spectrometry .Chemical Reactions Analysis
The compound is a promising agent for the synthesis of new compounds with neuroprotective and antioxidant properties . It can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.15 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Scientific Research Applications
Synthesis and Intermediate Applications
The compound 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine serves as a versatile intermediate in the synthesis of various pharmacologically significant compounds. For instance, a related compound, (2,3-Dihydro-1H-indol-5-ylmethyl)amine, was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, offering a pathway to disubstituted 1-(indolin-5-yl)methanamines, which may exhibit useful pharmacological properties (Ogurtsov & Rakitin, 2021).
Antifungal Applications
Compounds structurally similar to this compound, such as new 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives, have been synthesized and demonstrated promising antifungal activities against various phytopathogenic fungi, positioning them as potential lead candidates for agricultural fungicide development (Xu & Fan, 2011).
Antimicrobial and Antitubercular Activity
Derivatives of 1,3-dihydro-2H-indol-2-ones, related to the structure of this compound, have shown a broad spectrum of biodynamic activities including antitubercular, antibacterial, and antifungal properties, underscoring their potential in addressing various microbial infections (Akhaja & Raval, 2011).
Photovoltaic Applications
In the field of dye-sensitized solar cells (DSSCs), novel organic co-adsorbers with structures related to this compound have been designed, synthesized, and employed, demonstrating the compound's versatility beyond biomedical applications and highlighting its potential in renewable energy technologies (Babu, Su, El-Shafei, & Adhikari, 2016).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, leading to their diverse biological activities
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they have significant molecular and cellular effects .
Future Directions
Biochemical Analysis
Biochemical Properties
2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified to interact with receptor proteins such as RCAR/PYR/PYL in plants, showing a strong affinity similar to that of the plant hormone abscisic acid . These interactions suggest that this compound may influence signaling pathways and regulatory mechanisms in biological systems.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 2,3-dihydroindoles have been found to interact with melatonin receptors, affecting circadian rhythms and other physiological processes . This compound may also impact cellular metabolism by interacting with enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to specific receptor proteins, influencing their activity and downstream signaling pathways . Additionally, it may inhibit or activate enzymes involved in various biochemical reactions, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the stability of 2,3-dihydroindole derivatives has been evaluated, and their degradation products have been analyzed to understand their impact on biological systems . These findings suggest that the temporal effects of this compound are crucial for its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound may lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular functions . For example, derivatives of 2,3-dihydroindoles have been evaluated for their cytotoxic activity, and their dosage-dependent effects have been analyzed to determine their therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to participate in the reduction of functional groups in 2-oxindole and 2-chloroindole molecules, influencing their metabolic pathways . These interactions highlight the importance of this compound in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments . These findings suggest that the localization and accumulation of this compound are critical for its biochemical activity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and biochemical reactions.
properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-11-6-7-15(13(16)10-11)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDOEJLHBMBTEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


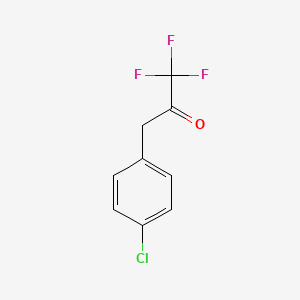
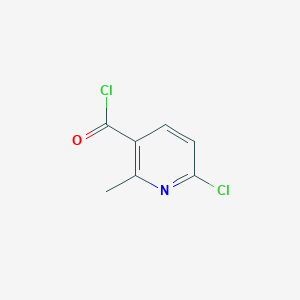
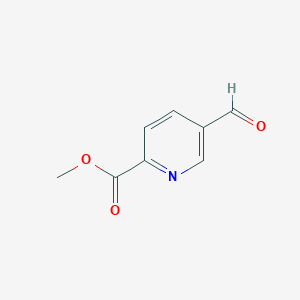
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)

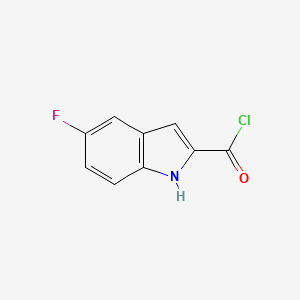

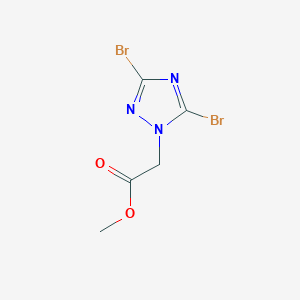
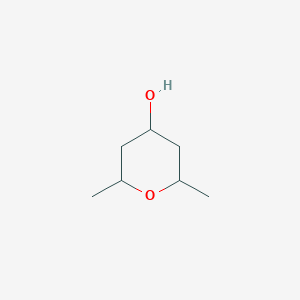
![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)
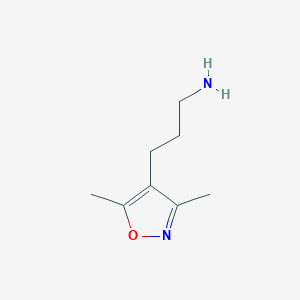
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)
